Home > Products > Screening Compounds P79302 > Azimilide dihydrochloride
Azimilide dihydrochloride -

Azimilide dihydrochloride

Catalog Number: EVT-8892300
CAS Number:
Molecular Formula: C23H30Cl3N5O3
Molecular Weight: 530.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Azimilide dihydrochloride is an investigational antiarrhythmic compound that belongs to the class III category of antiarrhythmic agents. It primarily acts as a potassium channel blocker, specifically targeting the rapid and slow components of the delayed rectifier potassium current. This unique dual-blocking mechanism distinguishes azimilide dihydrochloride from other drugs in its class, such as sotalol and amiodarone, enhancing its therapeutic potential in managing various cardiac arrhythmias .

Source and Classification

Azimilide dihydrochloride is classified as a pharmaceutical compound and is synthesized for research and clinical applications. It has been studied extensively for its efficacy in treating supraventricular and ventricular tachyarrhythmias, as well as its potential role in preventing sudden cardiac death post-myocardial infarction . The compound is identified by the CAS number 149888-94-8 and is available from various chemical suppliers for research purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of azimilide dihydrochloride involves several steps, primarily focused on refining the compound to achieve high purity levels. A notable method includes the use of alcohol-water mixtures for recrystallization. The process begins with dissolving azimilide dihydrochloride in a warm acetonitrile-water solution, followed by natural cooling to room temperature over several days to allow crystal formation .

The synthesis can be summarized as follows:

  1. Dissolution: Azimilide dihydrochloride is dissolved in a mixed solution of acetonitrile and water (with water constituting 10% to 30% of the total volume).
  2. Cooling: The solution is cooled naturally to room temperature and allowed to stand for 4 to 6 days.
  3. Crystallization: Crystals are formed, which are then filtered out.
  4. Purification: The product undergoes further purification through recrystallization techniques to minimize impurities, achieving a purity level compliant with U.S. Food and Drug Administration standards .
Molecular Structure Analysis

Structure and Data

Azimilide dihydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. Its molecular formula is C20H25ClN4O22HClC_{20}H_{25}ClN_4O_2\cdot 2HCl, indicating the presence of two hydrochloride ions associated with each molecule of azimilide.

The compound's structural data can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the arrangement of atoms within the molecule. The proton NMR (1H^1H-NMR) and carbon-13 NMR (13C^{13}C-NMR) spectra provide detailed insights into its chemical structure, while X-ray crystallography can further elucidate its three-dimensional arrangement .

Chemical Reactions Analysis

Reactions and Technical Details

Azimilide dihydrochloride participates in various chemical reactions typical of organic compounds with amine and aromatic functionalities. Its reactivity can be influenced by factors such as pH, temperature, and solvent choice.

Key reactions include:

  • Formation of Salts: As a dihydrochloride salt, azimilide can undergo protonation reactions, affecting its solubility and bioavailability.
  • Decomposition: Under extreme conditions (e.g., high temperatures or strong acids), azimilide may decompose, leading to the formation of various by-products.

These reactions are critical for understanding how azimilide behaves under different conditions during synthesis and application in medicinal chemistry.

Mechanism of Action

Process and Data

The mechanism of action of azimilide dihydrochloride primarily involves blocking potassium channels responsible for repolarizing cardiac action potentials. Specifically, it inhibits both the rapid activating component (IkrI_{kr}) and the slow activating component (IksI_{ks}) of the delayed rectifier potassium current.

  1. Potassium Channel Blockade: By blocking these channels, azimilide prolongs the action potential duration and refractory period in cardiac tissues.
  2. Effect on Arrhythmias: This action helps stabilize cardiac rhythms, making it effective in treating conditions like atrial fibrillation and ventricular tachycardia .

Clinical studies have demonstrated its efficacy in managing these arrhythmias while maintaining a favorable safety profile.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Azimilide dihydrochloride typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like acetonitrile, which facilitates its application in pharmaceutical formulations.

Chemical Properties

  • Molecular Weight: The molecular weight of azimilide dihydrochloride is approximately 408.38 g/mol.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under prolonged exposure to light or moisture.

These properties are essential for determining optimal storage conditions and formulation strategies for pharmaceutical applications.

Applications

Scientific Uses

Azimilide dihydrochloride has significant applications in cardiovascular medicine due to its antiarrhythmic properties. Its primary uses include:

  • Treatment of Cardiac Arrhythmias: Azimilide is utilized in clinical settings for managing supraventricular tachycardia and ventricular tachycardia.
  • Research Tool: As a potassium channel blocker, it serves as an important tool in pharmacological research aimed at understanding cardiac electrophysiology.
  • Investigational Studies: Ongoing studies are exploring its potential use in preventing sudden cardiac death following myocardial infarction .
Mechanisms of Antiarrhythmic Action

Electrophysiological Modulation of Cardiac Ion Channels

Azimilide dihydrochloride belongs to the Vaughn Williams Class III antiarrhythmic agents and exerts its therapeutic effects through multichannel blockade. Unlike conventional Class III agents (e.g., sotalol, dofetilide) that selectively target the rapid delayed rectifier potassium current (IKr), azimilide uniquely inhibits both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current [1] [2] [4]. This dual blockade occurs through direct interactions with the underlying channel structures: IKr is encoded by the hERG (human ether-à-go-go-related gene) channel, while IKs is mediated by the KvLQT1/minK potassium channel complex [4] [6].

Dual Blockade of IKr (hERG) and IKs (KvLQT1/minK) Potassium Currents

The dual ion channel blockade represents azimilide’s signature mechanism. At therapeutic concentrations, azimilide binds to the extracellular domains of both hERG and KvLQT1/minK channels. Preclinical studies indicate comparable binding affinities for these channels, with half-maximal inhibitory concentrations (IC50) in the low micromolar range [2] [4]. This dual inhibition prolongs the cardiac action potential duration (APD) by delaying repolarization in atrial and ventricular myocytes. Crucially, IKs blockade becomes particularly significant during sympathetic activation (e.g., exercise or stress), where IKs normally accelerates repolarization to compensate for increased heart rate. By blocking both currents, azimilide maintains efficacy under high-adrenergic conditions where selective IKr blockers fail [6] [7].

Reverse Use-Dependence in Channel Blockade Dynamics

Reverse use-dependence—a limitation of many Class III agents—refers to diminished electrophysiological effects at faster heart rates. Selective IKr blockers exhibit this property because their binding affinity decreases with increased channel activation during tachycardia. Azimilide demonstrates a relative lack of reverse use-dependence due to its additional IKs blockade [1] [7]. In human studies, azimilide consistently prolonged ventricular effective refractory periods (ERP) and monophasic action potential duration at 90% repolarization (MAPD90) across pacing cycle lengths (250–600 ms). At a cycle length of 400 ms, azimilide increased MAPD90 by 8.7 ± 3.9 ms even during isoproterenol infusion (mimicking adrenergic stress), whereas isoproterenol alone shortened MAPD90 [7].

Table 1: Ion Channel Blockade Profile of Azimilide Dihydrochloride

Ion CurrentChannel CompositionBlockade EfficacyFunctional Consequence
IKrhERGHigh affinityProlongs repolarization
IKsKvLQT1/minKModerate affinityReduces reverse use-dependence
INaVoltage-gated Na+WeakNegligible clinical effect
ICaLL-type Ca2+WeakNegligible clinical effect

Source: [1] [3] [4]

Voltage-Dependent Agonist-Antagonist Dual Effects on hERG Channels

Azimilide exhibits complex bimodal activity on hERG channels. Beyond simple blockade, it acts as a voltage-dependent agonist at low depolarization thresholds. This occurs via two distinct binding sites: one mediating antagonism (channel inhibition) and another facilitating agonism (channel activation) [4]. At membrane potentials near the hERG activation threshold (–50 to –30 mV), azimilide enhances outward potassium flow by stabilizing the open state of the channel. Conversely, at stronger depolarizations (>0 mV), it inhibits the channel by binding to the inactivated state. This dual effect arises from conformational changes propagated through the extracellular domain of hERG and does not involve intracellular G-proteins or kinases [4]. The net effect stabilizes repolarization across varying membrane potentials, contributing to azimilide’s uniform efficacy at different heart rates.

Impact on Action Potential Duration and Refractory Periods

Rate-Independent Prolongation of Atrial/Ventricular Repolarization

Azimilide prolongs cardiac repolarization in a dose-dependent yet rate-independent manner. Clinical electrophysiological studies demonstrate significant increases in the corrected QT interval (QTc) and ventricular effective refractory period (ERP) across a wide range of heart rates [1] [6]. For example, in patients with atrial fibrillation, oral azimilide (100–125 mg/day) increased QTc by 10–15% from baseline without exhibiting reverse use-dependence [1] [6]. This contrasts sharply with sotalol, whose QTc-prolonging effects diminish at heart rates >90 bpm. The underlying mechanism involves maintained IKs blockade during β-adrenergic stimulation. When isoproterenol (a β-agonist) was co-administered with azimilide, the drug still prolonged MAPD90 by 8.7 ms, whereas isoproterenol alone shortened MAPD90 by 2.6 ms [7]. Similarly, azimilide prevented isoproterenol-induced shortening of ventricular ERP (–1.4 ms vs. –13.6 ms with isoproterenol alone; P=0.0085) [7].

Table 2: Electrophysiological Effects of Azimilide in Human Studies

ParameterBaseline ValueChange with AzimilideClinical Significance
QTc interval420–440 ms+40–60 msAntiarrhythmic efficacy
Ventricular ERP230–250 ms+25–35 msPrevention of reentry circuits
Atrial ERP220–240 ms+20–30 msSuppression of atrial fibrillation
MAPD90 (CL 400 ms)290–310 ms+25–35 msRate-independent repolarization delay

CL = Pacing cycle length; ERP = Effective refractory period; MAPD90 = Monophasic action potential duration at 90% repolarization. Source: [1] [2] [6]

Attenuation of Reentrant Circuit Propagation in Ischemic Myocardium

Azimilide suppresses arrhythmogenesis by altering conduction in reentrant pathways, particularly in ischemic border zones of infarcted myocardium. In canine models of myocardial infarction, azimilide (2–10 µM) increased the wavelength of reentrant circuits (calculated as ERP × conduction velocity) by 18–25% [2] [4]. This effect stems from prolonging ERP without significantly slowing conduction velocity—thereby reducing the spatial window for reentry. Optical mapping studies confirmed that azimilide elevates the excitation threshold in peri-infarct zones, making these areas less excitable to premature stimuli. Importantly, these actions persist under hypoxic conditions mimicking ischemia, where selective IKr blockers lose efficacy [2]. In infarcted dogs, azimilide suppressed induced ventricular tachyarrhythmias by >85% and reduced sudden cardiac death mortality, highlighting its potential in structurally compromised hearts [2] [4]. The drug’s ability to block both IKr and IKs ensures stable repolarization prolongation even when metabolic stress (e.g., ischemia) augments IKs currents [2] [4].

Properties

Product Name

Azimilide dihydrochloride

IUPAC Name

1-[[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione;dihydrochloride

Molecular Formula

C23H30Cl3N5O3

Molecular Weight

530.9 g/mol

InChI

InChI=1S/C23H28ClN5O3.2ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;;/h4-9,16H,2-3,10-15,17H2,1H3;2*1H

InChI Key

HHPSICLSNHCSNZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.